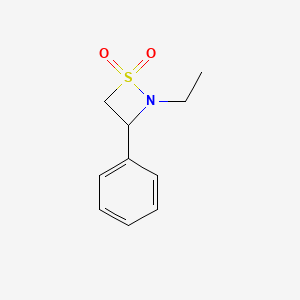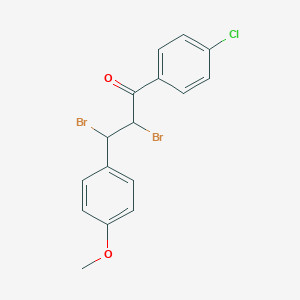
2-Ethyl-3-phenyl-1lambda~6~,2-thiazetidine-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-phenyl-1lambda~6~,2-thiazetidine-1,1-dione is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-phenyl-1lambda~6~,2-thiazetidine-1,1-dione typically involves the reaction of ethylamine with phenyl isothiocyanate, followed by cyclization. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the cyclization step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-3-phenyl-1lambda~6~,2-thiazetidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or acid catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-phenyl-1lambda~6~,2-thiazetidine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-phenyl-1lambda~6~,2-thiazetidine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Similar Compounds:
Thiazolidine: A five-membered ring containing sulfur and nitrogen, similar to this compound but lacking the phenyl and ethyl substituents.
Thiazolidinone: Another related compound with a similar ring structure but differing in the oxidation state of the sulfur atom.
Uniqueness: this compound is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
| 94287-19-1 | |
Molekularformel |
C10H13NO2S |
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
2-ethyl-3-phenylthiazetidine 1,1-dioxide |
InChI |
InChI=1S/C10H13NO2S/c1-2-11-10(8-14(11,12)13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI-Schlüssel |
OJAWDZBVJXZKEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(CS1(=O)=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol](/img/no-structure.png)
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)

![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)
![2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL](/img/structure/B14365152.png)



